

Application Notes: Synthesis and Purification of ACTH (4-11) for Research

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Compound of Interest

Compound Name: Acth (4-11)

Cat. No.: B15618585

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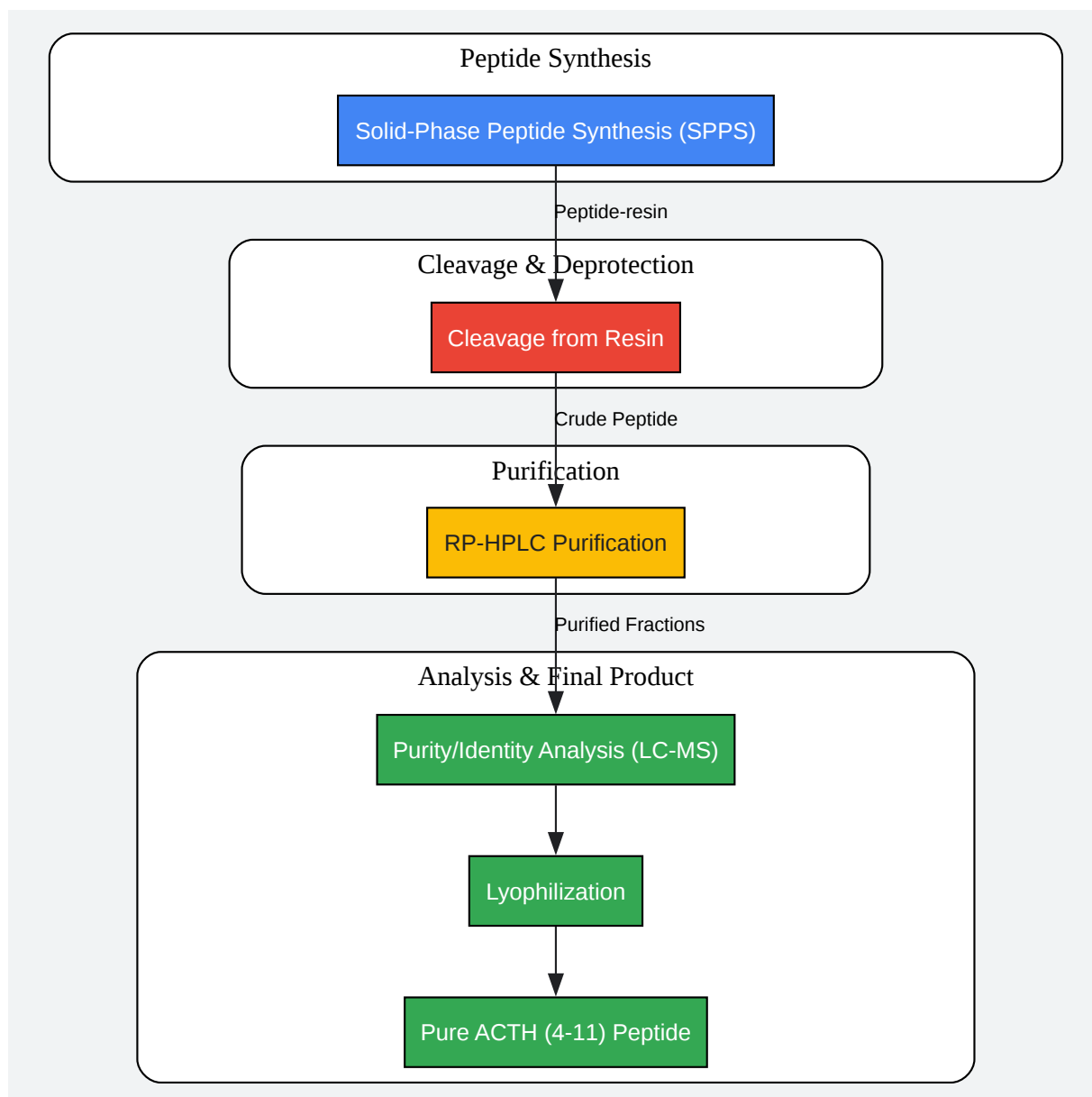
Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone secreted by the pituitary gland that primarily regulates cortisol production.[1][2] The fragment **ACTH (4-11)**, with the sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys, represents a shorter peptide that has been studied for various non-corticotrophic functions, including roles in nerve development and regeneration.[3][4] It also exhibits weak α -melanocyte stimulating hormone (α -MSH) activity at high concentrations and can inhibit angiotensin-converting enzyme (ACE).[3][5] For research in neuropharmacology, cell biology, and drug development, a reliable supply of high-purity **ACTH (4-11)** is essential. This document provides detailed protocols for the chemical synthesis and purification of **ACTH (4-11)** using standard laboratory techniques.

The primary method for producing this peptide is Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

Overall Workflow: From Synthesis to Purified Peptide

The process begins with the stepwise assembly of the peptide chain on a solid resin support, followed by cleavage from the resin, purification of the crude product, and finally, analysis to confirm purity and identity.



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Caption: Overall workflow for **ACTH (4-11)** production.

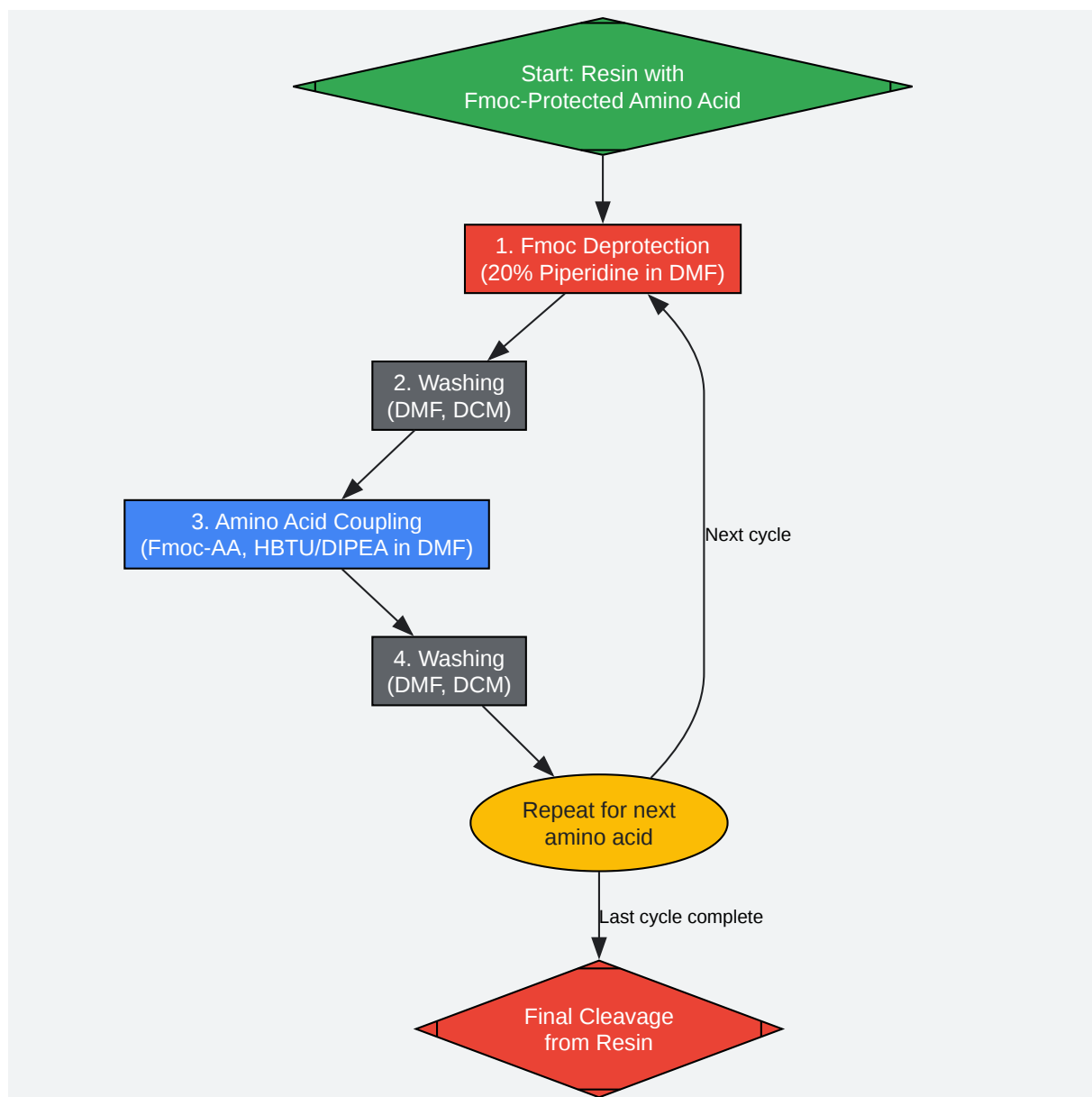
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACTH (4-11)

This protocol is based on the widely used Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) chemical strategy.^{[6][8]} SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.^{[9][10]}

Materials and Reagents:

- Fmoc-Lys(Boc)-Wang resin or equivalent
- Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH
- Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, DCM, Isopropanol
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- SPPS reaction vessel
- Shaker

SPPS Workflow Diagram



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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Experimental Procedure:

- **Resin Preparation:** Start with Fmoc-Lys(Boc)-Wang resin. Swell the resin in DMF for 30 minutes in the reaction vessel.
- **First Deprotection:** Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group from Lysine.
- **Washing:** Wash the resin thoroughly to remove residual piperidine. Perform a sequence of washes: DMF (3x), DCM (3x), DMF (3x).
- **Coupling (Glycine):**
 - In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), HOBt (3 eq) in DMF.
 - Add DIPEA (6 eq) to activate the amino acid.
 - Add the activated amino acid solution to the resin. Shake for 1-2 hours.
 - Optional: Perform a ninhydrin test to check for complete coupling. A colorless result indicates success, while a blue color indicates incomplete reaction, requiring a second coupling step.^[9]
- **Washing:** Wash the resin as in step 3.
- **Repeat Synthesis Cycle:** Repeat steps 2-5 for each subsequent amino acid in the sequence: Trp, Arg, Phe, His, Glu, and finally Met.
- **Final Deprotection:** After coupling the last amino acid (Met), perform a final Fmoc deprotection (step 2) to free the N-terminal amine.
- **Final Wash:** Wash the peptide-resin with DMF (3x), DCM (3x), and then dry the resin under vacuum.
- **Cleavage and Global Deprotection:**
 - Add the cold cleavage cocktail (TFA/TIS/Water) to the dried peptide-resin.

- Shake at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups (Boc, Pbf, Trt, OtBu).
- Filter the resin and collect the TFA solution containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by RP-HPLC

Reversed-phase HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.^[11]

Materials and Reagents:

- HPLC system with a UV detector
- Preparative C18 column
- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Crude, dried **ACTH (4-11)** peptide

Experimental Procedure:

- **Sample Preparation:** Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN or DMSO can be added. Centrifuge to remove any insoluble material.
- **Column Equilibration:** Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a suitable flow rate.
- **Injection and Gradient Elution:**

- Inject the prepared sample onto the column.
- Elute the peptide using a linear gradient. A typical gradient might be from 5% to 55% Mobile Phase B over 40-60 minutes. The exact gradient should be optimized based on an initial analytical run.
- Monitor the elution profile at 220 nm or 280 nm (due to Trp and Phe).
- Fraction Collection: Collect fractions corresponding to the major peak, which should be the target **ACTH (4-11)** peptide.
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool the fractions that meet the desired purity level (e.g., >95%).
- Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
- Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization and Data Summary

The identity and purity of the final product should be confirmed.

- Mass Spectrometry: Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide.^[12] The theoretical monoisotopic mass of **ACTH (4-11)** (C₅₀H₇₁N₁₅O₁₁S) is approximately 1090.52 Da.
- Analytical RP-HPLC: A sharp, single peak on an analytical chromatogram confirms the high purity of the final product.^[13]

Table 1: Quantitative Data for **ACTH (4-11)**

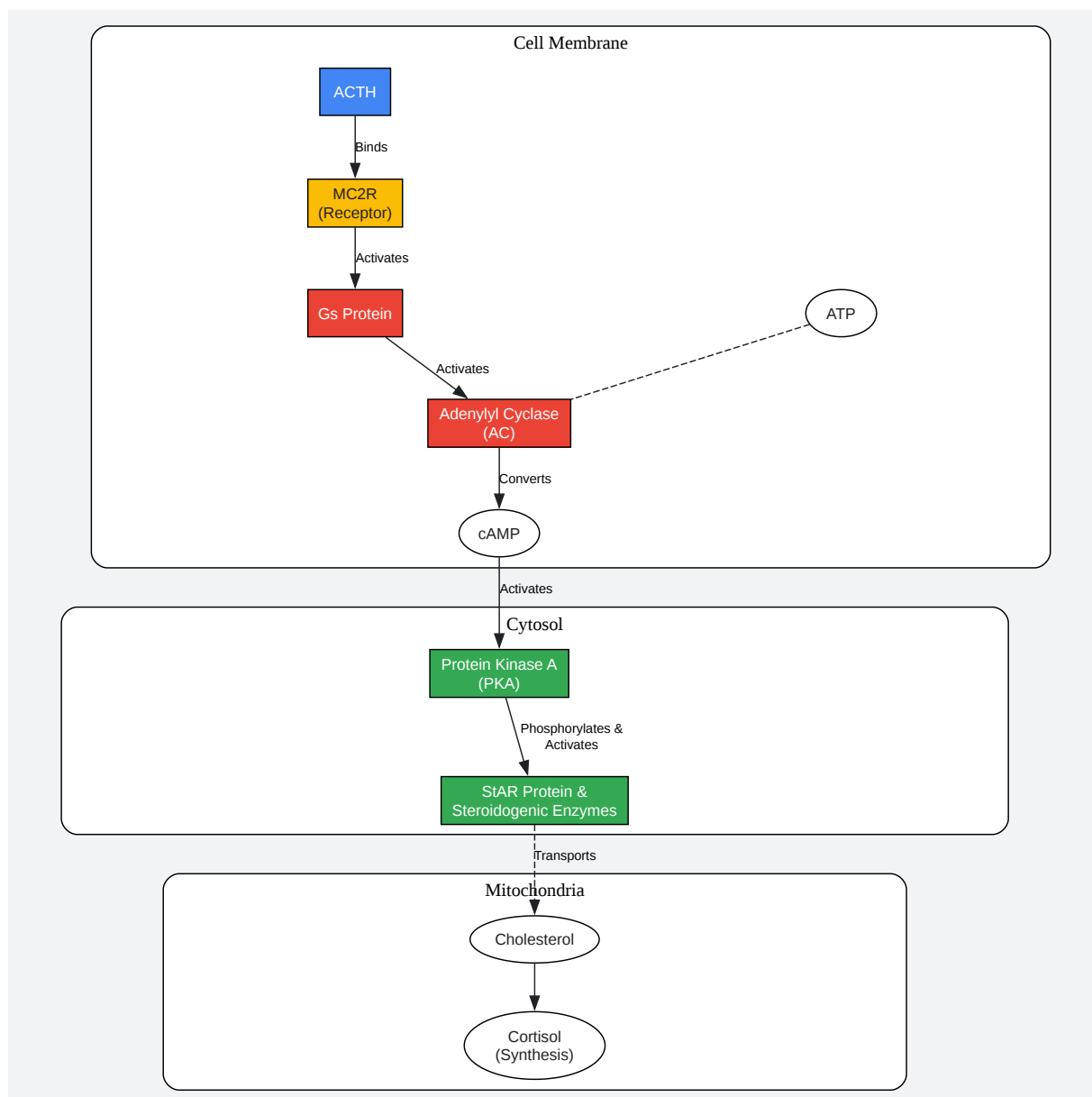
| Parameter | Value | Source |
|-----------------------------------|---|---------|
| Molecular Formula | C ₅₀ H ₇₁ N ₁₅ O ₁₁ S | [5][14] |
| Molecular Weight | ~1090.26 g/mol | [5][14] |
| Purity (Commercial Batches) | >95%, 98.48%, 99.21% | [5][14] |
| IC ₅₀ (ACE Inhibition) | 24 µM (in homogenized canine lung) | [3] |
| Biological Activity | Induces melanocyte differentiation at 1000 nM | [3] |

Biological Activity and Signaling Pathway

While **ACTH (4-11)** has weak steroidogenic activity compared to the full-length hormone, it is important to understand the canonical ACTH signaling pathway. Full-length ACTH initiates its primary physiological response by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[4] This interaction triggers a G-protein coupled signaling cascade.

The binding of ACTH to MC2R activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key downstream targets.[4] This cascade ultimately leads to the increased synthesis and secretion of cortisol.[15][16]

ACTH Signaling Pathway Diagram



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Caption: Canonical ACTH signaling pathway in adrenal cells.

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